UNC1999

Übersicht

Beschreibung

UNC1999 ist ein potenter und selektiver Inhibitor der Histon-Lysin-N-Methyltransferasen EZH2 und EZH1. Diese Enzyme spielen eine entscheidende Rolle bei der Regulation der Genexpression durch die Methylierung von Histon H3 an Lysin 27 (H3K27). Eine abnorme Aktivität von EZH2 ist mit dem Ausbruch und Fortschreiten verschiedener Krebsarten verbunden. This compound wurde als chemische Sonde entwickelt, um die biologischen Funktionen von EZH2 und EZH1 zu untersuchen und ihr Potenzial als therapeutische Ziele zu erforschen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien wie Palladiumkatalysatoren für Kupplungsreaktionen .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese wahrscheinlich ähnlichen Wegen wie die in Laboreinstellungen verwendeten, mit Optimierungen für die Skalierung. Dazu gehören die Verwendung von Großreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of UNC1999 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UNC1999 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere bei der Bildung des Indazolkerns und der Kupplung des Piperazinmoleküls. Es beinhaltet auch Oxidations- und Reduktionsschritte während des Syntheseprozesses .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Palladiumkatalysatoren, organische Lösungsmittel wie Dimethylformamid (DMF) und Ethanol sowie verschiedene Kupplungsmittel. Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das während der Synthese von this compound gebildet wird, ist die endgültige Verbindung selbst, die sich durch ihre hohe Reinheit und spezifische molekulare Struktur auszeichnet. Nebenprodukte werden durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte minimiert .

Wissenschaftliche Forschungsanwendungen

A. Hematological Malignancies

UNC1999 has shown promising results in preclinical models of hematological cancers, particularly those involving MLL-rearranged leukemia. Studies have indicated that oral administration of this compound prolongs survival in murine models bearing MLL-AF9 leukemia by inducing differentiation and apoptosis in leukemic cells . The compound effectively reduced H3K27me3 levels, leading to the activation of tumor suppressor genes such as Cdkn2a.

B. Multiple Myeloma

In studies involving multiple myeloma, this compound demonstrated significant anti-tumor effects. When administered to mice with 5T33MM cells, it resulted in decreased tumor load and altered metabolic profiles in responsive cell lines . The combination of this compound with proteasome inhibitors has shown synergistic effects, enhancing anti-myeloma activity .

C. Bladder Cancer

Research indicates that this compound inhibits proliferation and migration of bladder cancer cells, suggesting its potential as a therapeutic agent in treating this malignancy .

Comparative Efficacy with Other Inhibitors

This compound is often compared with other EZH2 inhibitors such as GSK126 and EPZ-6438 (Tazemetostat). While all these compounds target EZH2, this compound's unique properties include its oral bioavailability and dual inhibition of both EZH2 and EZH1, providing a broader therapeutic scope .

Summary of Key Findings

| Study Focus | Model/Cell Line | Key Findings |

|---|---|---|

| MLL-Rearranged Leukemia | Murine model | Prolonged survival; induced differentiation |

| Multiple Myeloma | 5T33MM murine model | Reduced tumor load; altered metabolic profile |

| Bladder Cancer | Bladder cancer cells | Decreased proliferation and migration |

Wirkmechanismus

UNC1999 exerts its effects by competitively inhibiting the cofactor S-Adenosyl-l-methionine (SAM) binding site of EZH2 and EZH1. This inhibition prevents the methylation of H3K27, leading to changes in chromatin structure and gene expression. The compound is highly selective for EZH2 and EZH1, with minimal off-target effects on other methyltransferases and proteins .

Vergleich Mit ähnlichen Verbindungen

UNC1999 ist einzigartig in seiner hohen Selektivität und Potenz für EZH2 und EZH1 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

UNC2400: Eine dimethylierte Version von this compound, die als negative Kontrolle in Experimenten verwendet wird.

GSK126: Ein weiterer EZH2-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.

EPZ-6438 (Tazemetostat): Ein klinisch zugelassener EZH2-Inhibitor, der zur Behandlung bestimmter Krebsarten eingesetzt wird .

This compound zeichnet sich durch seine orale Bioverfügbarkeit und seine Fähigkeit aus, sowohl EZH2 als auch EZH1 zu hemmen, was es zu einem vielseitigen Werkzeug für die Untersuchung der biologischen Funktionen dieser Enzyme und ihres Potenzials als therapeutische Ziele macht .

Biologische Aktivität

UNC1999 is a potent and selective inhibitor of the lysine methyltransferases EZH2 and EZH1, which are crucial components of the Polycomb Repressive Complex 2 (PRC2). This compound has garnered significant attention in cancer research due to its ability to modulate epigenetic marks, particularly the trimethylation of histone H3 at lysine 27 (H3K27me3), which is often associated with gene silencing in various malignancies. Below, we explore the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound functions primarily as a SAM-competitive inhibitor , targeting the enzymatic activity of EZH2 and EZH1. The compound exhibits high potency with IC50 values of approximately 10 nM for EZH2 and 45 nM for EZH1, demonstrating significant selectivity over other methyltransferases and non-epigenetic targets .

Key Findings:

- Inhibition of H3K27me3: this compound effectively reduces levels of H3K27me3 in various cell lines, which correlates with its ability to induce gene derepression .

- Selectivity Profile: In assays against 50 kinases and 44 GPCRs, this compound showed minimal inhibition (<20% at 10,000 nM), underscoring its specificity for EZH2/EZH1 .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and self-renewal in cancer stem cells. For instance, treatment with this compound resulted in a dose-dependent reduction in viable cell numbers in brain tumor initiating cells (BTICs) after 72 hours .

Table 1: Effects of this compound on Cell Viability and Self-Renewal

| Concentration (μM) | Cell Viability (% Reduction) | Sphere Formation (Count Reduction) |

|---|---|---|

| 2 | 30% | 20% |

| 4 | 50% | 60% |

| 5 | 70% | Complete Abrogation |

In Vivo Studies

In vivo efficacy has been assessed using murine models. For example, in a study involving the 5T33MM syngeneic murine model , administration of this compound at doses of 150 mg/kg led to a significant reduction in tumor burden and H3K27me3 levels in bone marrow plasma cells .

Case Study: Efficacy in MLL-Rearranged Leukemia

A notable case study involved mice bearing MLL-AF9 leukemia, where this compound treatment resulted in prolonged survival compared to controls. The compound induced specific gene expression changes associated with differentiation and apoptosis while reducing H3K27me3 levels significantly .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is orally bioavailable. Following oral administration at 150 mg/kg , plasma concentrations were approximately 7 μM , while brain concentrations were about 0.5 μM . Although the brain concentration was lower than the effective IC50 observed in vitro, tumor concentrations reached approximately 13 μM .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

- Potent Inhibition: Strong inhibition of EZH2/EZH1 leading to reduced H3K27me3 levels.

- Cell Death Mechanisms: Induces autophagy rather than apoptosis or necroptosis as a mechanism for cell death in certain cancer types .

- Selective Targeting: Minimal off-target effects on other epigenetic modifiers or kinases.

Eigenschaften

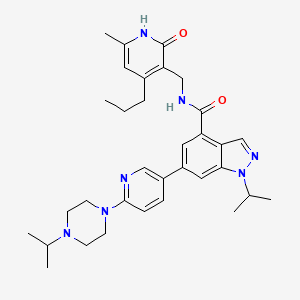

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNKUOXBZSZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099939 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431612-23-5 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431612-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.